molecular formula C5H9ClO2 B1265756 2-(Chloromethyl)-1,4-dioxane CAS No. 21048-16-8

2-(Chloromethyl)-1,4-dioxane

Cat. No.: B1265756
CAS No.: 21048-16-8
M. Wt: 136.58 g/mol
InChI Key: SFABQWISNPPOOB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4-dioxane is an organic compound characterized by a six-membered ring containing two oxygen atoms and a chloromethyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,4-dioxane typically involves the chloromethylation of 1,4-dioxane. One common method is the reaction of 1,4-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the chloromethylating agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,4-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various functionalized dioxane derivatives.
  • Oxidation reactions produce hydroxylated or carbonylated dioxane compounds.
  • Reduction reactions result in methylated dioxane derivatives.

Scientific Research Applications

2-(Chloromethyl)-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is employed in the synthesis of polymers and resins with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to modifications in protein or nucleic acid structures .

Comparison with Similar Compounds

    1,4-Dioxane: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-(Hydroxymethyl)-1,4-dioxane: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    2-(Bromomethyl)-1,4-dioxane: Similar to 2-(Chloromethyl)-1,4-dioxane but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical transformations. Its chloromethyl group provides a versatile handle for further functionalization, making it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFABQWISNPPOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943354
Record name 2-(Chloromethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21048-16-8
Record name 2-(Chloromethyl)-1,4-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21048-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021048168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,4-dioxane; 95%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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